molecular formula C27H24O7 B11257692 3-(3,4-dimethoxyphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one

3-(3,4-dimethoxyphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one

Cat. No.: B11257692
M. Wt: 460.5 g/mol
InChI Key: SGSMJKFLJQKYFO-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with 4-methoxyphenylacetic acid under acidic conditions to form an intermediate, which is then cyclized to produce the chromen-2-one core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(3,4-dimethoxyphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C27H24O7

Molecular Weight

460.5 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methylchromen-2-one

InChI

InChI=1S/C27H24O7/c1-16-21-14-20(33-15-22(28)17-5-8-19(30-2)9-6-17)10-12-23(21)34-27(29)26(16)18-7-11-24(31-3)25(13-18)32-4/h5-14H,15H2,1-4H3

InChI Key

SGSMJKFLJQKYFO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OCC(=O)C3=CC=C(C=C3)OC)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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